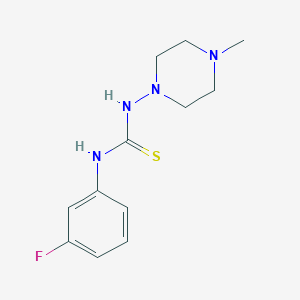

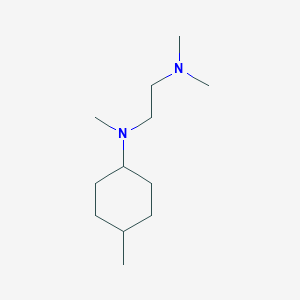

![molecular formula C9H9N5O B5820151 N-[4-(2H-tetrazol-5-yl)phenyl]acetamide CAS No. 73096-38-5](/img/structure/B5820151.png)

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

描述

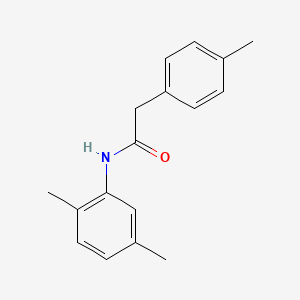

“N-[4-(2H-tetrazol-5-yl)phenyl]acetamide” is a chemical compound with the molecular formula C9H9N5O . It is related to the class of compounds known as tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A novel series of phenyl (2H-tetrazol-5-yl)methanamine derivatives were synthesized by reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis

The molecular structure of “N-[4-(2H-tetrazol-5-yl)phenyl]acetamide” consists of a tetrazole ring attached to a phenyl group via an acetamide linkage . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .Chemical Reactions Analysis

Tetrazoles, including “N-[4-(2H-tetrazol-5-yl)phenyl]acetamide”, can participate in various chemical reactions. For instance, they can be used as reactants for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura reaction) .科学研究应用

Antibacterial Activity

Compounds containing the tetrazole moiety, such as N-[4-(2H-tetrazol-5-yl)phenyl]acetamide, have been synthesized and screened for their antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anticancer Activity

These compounds have also been studied for their anticancer activities . In particular, they have been tested against A549, a cell line used in cancer research . This suggests that they could be used in the development of novel anticancer therapies .

Anti-Tuberculosis (TB) Activity

The same series of compounds has been screened for anti-TB activities . Given the global health burden of tuberculosis, these compounds could contribute to the development of new treatments for this disease .

Enzyme Inhibition

In silico molecular docking studies have been carried out on targeted enzymes like P38 MAP kinase protein using these compounds . This suggests potential applications in the development of enzyme inhibitors .

Bioavailability Enhancement

The tetrazole moiety in these compounds can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . This makes them useful in drug design and development .

Interaction with Receptors

It has been suggested that tetrazole compounds can interact with many enzymes and receptors in organisms via non-covalent interactions . This results in a wide range of biological properties, making them promising drugs in pharmaceutical chemistry .

作用机制

While the specific mechanism of action for “N-[4-(2H-tetrazol-5-yl)phenyl]acetamide” is not explicitly mentioned in the search results, tetrazole derivatives have been studied for their potential biological activities. For example, some tetrazole derivatives have shown potential as therapeutic agents against proteins such as caspase 3, NF-KAPPA-B, and TP53 .

安全和危害

未来方向

Tetrazole derivatives, including “N-[4-(2H-tetrazol-5-yl)phenyl]acetamide”, have potential applications in various fields. They have been studied for their potential as therapeutic agents against various proteins . Furthermore, theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials .

属性

IUPAC Name |

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-6(15)10-8-4-2-7(3-5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTPHFVFKBYZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358374 | |

| Record name | N-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

73096-38-5 | |

| Record name | N-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

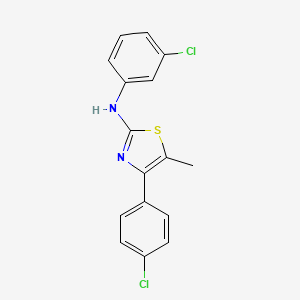

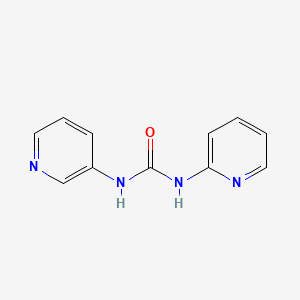

![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)

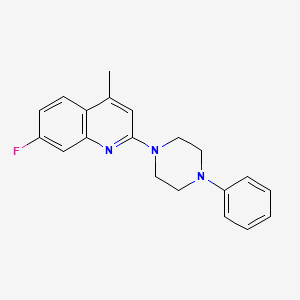

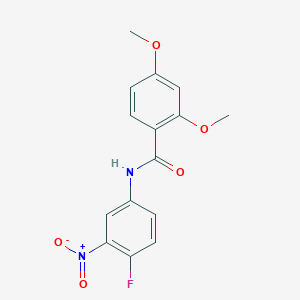

![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

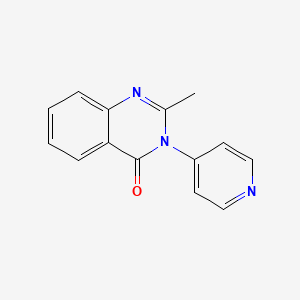

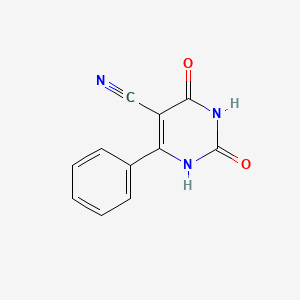

![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)

![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)